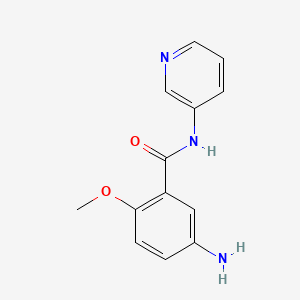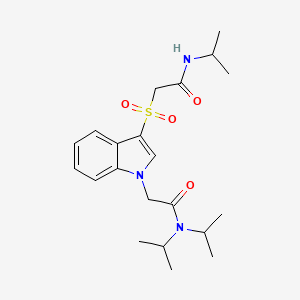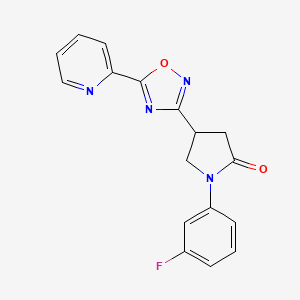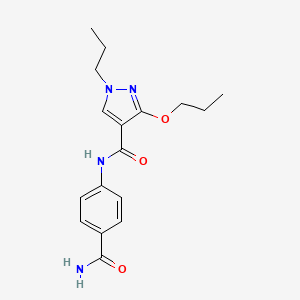
5-amino-2-metoxi-N-(piridin-3-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methoxy group, and a pyridinyl group attached to a benzamide core
Aplicaciones Científicas De Investigación
5-amino-2-methoxy-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
Target of Action
The primary targets of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide are receptor tyrosine kinases . These enzymes play a crucial role in cellular communication, growth, and differentiation .
Biochemical Pathways
Given the target of this compound, it’s likely that it impacts pathways related to cell growth and differentiation, potentially leading to anti-cancer effects .
Pharmacokinetics
The compound’s pharmacokinetic profile was evaluated, suggesting that it has been studied for its bioavailability .
Result of Action
The compound has shown significant biological activity, including anticancer activity against lung cancer . In fact, it was found to possess more cytotoxic activity than the reference drug, imatinib . One derivative of the compound demonstrated ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .
Análisis Bioquímico
Biochemical Properties
It is known that pyridine derivatives exhibit a broad spectrum of biological properties such as anticancer, antimicrobial, antiviral, anti-inflammatory, antibacterial, antitumor, antioxidant, anticonvulsant, and antifungal activities .
Cellular Effects
Pyridine-containing compounds have been found to have medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, via the resonance stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 29-31 °C and a boiling point of 85-90 °C/1 mmHg .
Dosage Effects in Animal Models
A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers were found to be active in animal models of epilepsy and pain .
Metabolic Pathways
It is known that the compound is involved in the synthesis of a novel series of thienopyrimidines as highly potent and selective PI3K inhibitors .
Transport and Distribution
It is known that the compound is slightly soluble in water and soluble in methanol and ethanol .
Subcellular Localization
It is known that the compound is used to synthesize EMPA, a novel high-affinity selective antagonist for the OX2 receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and 3-aminopyridine.
Amidation Reaction: The carboxylic acid group of 2-methoxybenzoic acid is first converted to an acyl chloride using thionyl chloride (SOCl2). This acyl chloride is then reacted with 3-aminopyridine to form the corresponding amide.
Amination: The resulting intermediate is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the desired position on the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-2-methoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-2-methoxypyridine: Similar in structure but lacks the benzamide core.
N-(pyridin-3-yl)benzamide: Similar but lacks the amino and methoxy groups.
Uniqueness
5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is unique due to the combination of functional groups that confer specific chemical and biological properties
Propiedades
IUPAC Name |
5-amino-2-methoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-5-4-9(14)7-11(12)13(17)16-10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEXTPKPELUDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1E)-1-[(4-chlorophenyl)amino]-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pent-1-en-3-one](/img/structure/B2462867.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462870.png)
![6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2462871.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2462875.png)
![10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2462877.png)


![benzyl 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate](/img/structure/B2462880.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2462884.png)
![2-[6-(cyclohexanesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2462887.png)
![8-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2462888.png)
